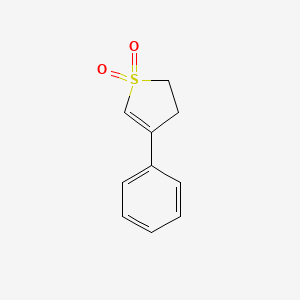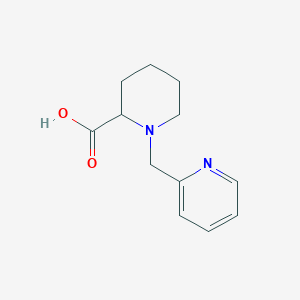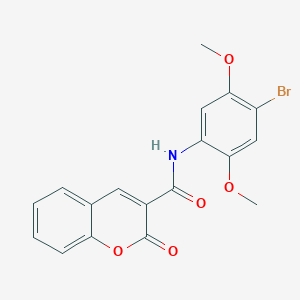
4-Phenyl-2,3-dihydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2,3-dihydrothiophene 1,1-dioxide is an organic compound belonging to the class of sulfolenes. It is characterized by a five-membered ring containing sulfur and oxygen atoms, with a phenyl group attached to the fourth carbon. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide typically involves the reaction of 2,3-dihydrothiophene 1,1-dioxide with phenyl-substituted reagents. One common method includes the use of benzonitrile oxide, which is generated in situ from hydroxamic acid chloride and its mesityl analog. This reaction yields a mixture of regioisomers with a significant predominance of the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of strong bases such as lithium hexamethyldisilazide (LiHMDS) for deprotonation and subsequent alkylation with dihaloalkanes is a common approach .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thioether.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated and alkylated derivatives.
Aplicaciones Científicas De Investigación
4-Phenyl-2,3-dihydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide exerts its effects involves its ability to undergo various chemical transformations. The sulfone group is highly reactive, allowing the compound to participate in oxidation and reduction reactions. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes and receptors, thereby modulating biological pathways .
Comparación Con Compuestos Similares
2,3-Dihydrothiophene 1,1-dioxide: Lacks the phenyl group, making it less reactive in certain substitution reactions.
4-Phenyl-2,3-dihydrothiophene: Lacks the sulfone group, reducing its reactivity in oxidation and reduction reactions.
2,3,3,4-Tetrachloro-2,3-dihydrothiophene 1,1-dioxide: Contains additional chlorine atoms, altering its chemical properties and reactivity.
Uniqueness: 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide is unique due to the presence of both a phenyl group and a sulfone group, which confer distinct reactivity and stability. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications .
Propiedades
Número CAS |
57465-43-7 |
|---|---|
Fórmula molecular |
C10H10O2S |
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
4-phenyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Clave InChI |
OYADUSJXUNXFQD-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12118186.png)
![Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano-](/img/structure/B12118187.png)






![3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide](/img/structure/B12118248.png)




![2-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12118273.png)
